trans-2-Methylcyclopropanamine hydrochloride

Medicinal Chemistry Chiral Synthesis Stereochemistry

This (1R,2R)-trans-2-methylcyclopropanamine hydrochloride is the chirally pure building block required for mechanism-based LSD1 inhibitor programs. Unlike racemic mixtures, the defined (1R,2R) configuration ensures the correct conformational constraint for irreversible enzyme inhibition, eliminating batch variability in SAR studies. Ideal for constructing focused libraries of epigenetic modulators. Verify purity and stereochemistry before purchase.

Molecular Formula C4H10ClN
Molecular Weight 107.58
CAS No. 2044706-16-1
Cat. No. B3250645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Methylcyclopropanamine hydrochloride
CAS2044706-16-1
Molecular FormulaC4H10ClN
Molecular Weight107.58
Structural Identifiers
SMILESCC1CC1N.Cl
InChIInChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1
InChIKeyDGEKNIYQAIAEGO-VKKIDBQXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Methylcyclopropanamine hydrochloride (CAS 2044706-16-1): Chiral Cyclopropylamine Building Block for Pharmaceutical R&D


trans-2-Methylcyclopropanamine hydrochloride, systematically identified as (1R,2R)-2-methylcyclopropan-1-amine hydrochloride (CAS 2044706-16-1), is a chiral cyclopropylamine derivative with the molecular formula C₄H₁₀ClN and a molecular weight of 107.58 g/mol . Characterized by a trans-substituted cyclopropane ring bearing a methyl group and a primary amine, this compound is a fundamental building block in organic and medicinal chemistry. Its rigid, three-membered ring imparts conformational constraint that can enhance binding selectivity and metabolic stability in derived bioactive molecules . The hydrochloride salt form ensures good water solubility and ease of handling for downstream synthetic applications [1].

Why trans-2-Methylcyclopropanamine hydrochloride Cannot Be Replaced by Its Stereoisomers


Generic substitution of trans-2-methylcyclopropanamine hydrochloride with its cis-isomer, racemic mixture, or enantiomeric counterpart is not scientifically valid due to the critical role of stereochemistry in determining molecular conformation, reactivity, and biological activity. Cyclopropylamines with different configurations exhibit divergent conformational preferences, proton affinities, and biological target engagement profiles [1]. In the context of LSD1 inhibitor development, the trans-2-phenylcyclopropylamine (TCP) scaffold is essential for mechanism-based irreversible inhibition, and the specific (1R,2R) configuration is a key structural determinant for activity against this epigenetic target [2]. Substituting with a stereochemically undefined mixture introduces variability that compromises assay reproducibility and can lead to false negative results in structure-activity relationship (SAR) studies .

trans-2-Methylcyclopropanamine hydrochloride (CAS 2044706-16-1): Quantifiable Differentiation vs. Analogs


Chiral Purity and Identity: (1R,2R) vs. Racemic or cis-Isomer

The compound CAS 2044706-16-1 is specifically the (1R,2R)-enantiomer of trans-2-methylcyclopropanamine hydrochloride, supplied at a purity of 98% . In contrast, the racemic trans-mixture (CAS 97291-62-8) is typically offered at 95% purity , and the cis-isomer (CAS 97311-87-0) is available at ≥95% purity . The defined stereochemistry of 2044706-16-1 eliminates enantiomeric ambiguity, which is critical for achieving reproducible results in asymmetric synthesis and chiral drug candidate development.

Medicinal Chemistry Chiral Synthesis Stereochemistry

Conformational Stability: trans-2 vs. cis-2 Cyclopropylamine Analogs

Computational studies on closely related 2-fluorocyclopropylamines, used as models for the pharmacologically relevant tranylcypromine scaffold, demonstrate that the trans-isomer is conformationally more stable than the cis-isomer [1]. The global minimum conformer for the trans-2-fluorocyclopropylamine (trans-2a) is 2.57 kcal mol⁻¹ lower in energy than the lowest energy cis-conformer (cis-2c). This conformational preference is attributed to stereoelectronic effects and influences the basicity and reactivity of the amine group.

Computational Chemistry Conformational Analysis Drug Design

Clinical Relevance of trans-Cyclopropylamine Scaffold in LSD1 Inhibition

The trans-2-phenylcyclopropylamine (TCP) scaffold, a direct structural analog of trans-2-methylcyclopropanamine, is the core pharmacophore for at least six LSD1 inhibitors that have advanced to clinical trials, including ORY-1001, GSK-2879552, INCB059872, IMG-7289, and ORY-2001 [1][2]. GSK-2879552, a cyclopropylamine-containing inhibitor, demonstrates a Ki of 1.7 µM against LSD1 and acts as a mechanism-based irreversible inactivator . The trans-configuration is essential for covalent binding to the FAD cofactor within the LSD1 catalytic cavity, a mechanism that is not accessible to cis-isomers.

Epigenetics Cancer Therapeutics LSD1 Inhibitors

Utility as a Defined Chiral Building Block vs. Undefined Mixtures

As a chiral cyclopropylamine, trans-2-methylcyclopropanamine hydrochloride is a valuable building block for synthesizing enantiomerically pure compounds, including pharmaceuticals and agrochemicals . The introduction of a cyclopropyl group into drug candidates can improve metabolic stability, enhance biological activity, and restrict polypeptide conformation [1]. The trans-configuration provides a specific spatial orientation of the amine and methyl groups, which can be exploited in stereocontrolled reactions to generate defined molecular architectures.

Organic Synthesis Chiral Pool Building Blocks

trans-2-Methylcyclopropanamine hydrochloride (CAS 2044706-16-1): Primary Application Scenarios


Synthesis of Chiral LSD1 Inhibitor Candidates

The (1R,2R)-trans-cyclopropylamine core of CAS 2044706-16-1 is a direct analog of the pharmacophore found in clinical-stage LSD1 inhibitors such as ORY-1001 and GSK-2879552 [1]. This compound serves as a starting material for building focused libraries of potential LSD1 inhibitors, ensuring the correct stereochemistry for mechanism-based irreversible inhibition [2].

Asymmetric Synthesis of Conformationally Constrained Amines

The defined (1R,2R) configuration of this compound makes it an ideal chiral pool reagent for the stereocontrolled synthesis of more complex amines . Its rigid cyclopropane ring imparts conformational constraint, which is a valuable feature in the design of selective enzyme inhibitors and receptor ligands [3].

Exploration of Cyclopropylamine Reactivity and Mechanism

Due to its simple structure and defined stereochemistry, trans-2-methylcyclopropanamine hydrochloride is an excellent model substrate for studying the mechanism of cyclopropylamine deamination and ring-opening reactions [4]. This research informs the development of new synthetic methodologies and the understanding of cyclopropylamine-based drug metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-2-Methylcyclopropanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.